4-Hydroxy-3-(trifluoromethoxy)benzonitrile

Descripción general

Descripción

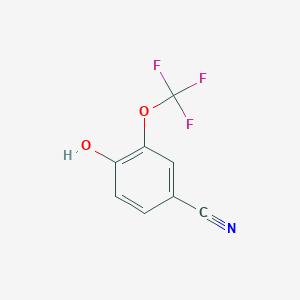

4-Hydroxy-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4F3NO2 It is characterized by the presence of a hydroxy group, a trifluoromethoxy group, and a nitrile group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction where a suitable precursor, such as 4-hydroxybenzonitrile, is reacted with trifluoromethoxy reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitrile derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions

4-Hydroxy-3-(trifluoromethoxy)benzonitrile serves as an important intermediate in organic syntheses. Its unique trifluoromethyl group enhances the reactivity of the compound, making it valuable for creating complex organic molecules. The compound can be utilized in various reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which are fundamental in developing new chemical entities.

Electrolyte Additive in Lithium-Ion Batteries

Enhancing Battery Performance

Recent studies have identified this compound as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries. The compound is oxidized to form carbonate solvents that create a low-impedance protective film on the electrode surface, significantly improving battery performance and longevity . This application is particularly relevant given the increasing demand for efficient energy storage solutions.

Pharmaceutical Research

Potential Drug Development

The trifluoromethyl group present in this compound has been associated with enhanced biological activity in pharmaceutical compounds. Research indicates that compounds containing the trifluoromethyl group often exhibit improved pharmacokinetic properties and biological efficacy. For instance, various FDA-approved drugs incorporate similar functional groups to enhance their therapeutic profiles .

Case Studies

- Antidiabetic Agents : In a recent study, derivatives of compounds similar to this compound were synthesized and evaluated for their inhibitory effects on antidiabetic targets, showing promising results that warrant further investigation for potential therapeutic applications .

- Drug Design : The structural characteristics of this compound make it a candidate for scaffold hopping in drug design, where its unique features can replace less effective moieties in lead compounds to improve their activity against specific biological targets .

Material Science

Potential Applications in Coatings and Polymers

Due to its chemical stability and unique electronic properties, this compound could also find applications in material science, particularly in developing advanced coatings and polymers with enhanced durability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in battery applications, it acts as an electrolyte additive that forms a low-impedance protective film on the cathode surface, enhancing battery performance .

Comparación Con Compuestos Similares

- 4-Hydroxy-3-(trifluoromethyl)benzonitrile

- 3-(Trifluoromethyl)benzonitrile

- 4-(Trifluoromethyl)benzonitrile

Comparison: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to the trifluoromethyl group.

Actividad Biológica

4-Hydroxy-3-(trifluoromethoxy)benzonitrile is an organic compound notable for its unique trifluoromethoxy group, which significantly influences its biological activity and chemical properties. The compound has garnered interest in medicinal chemistry and organic synthesis due to its potential applications in drug development and as a precursor in various chemical reactions.

- Molecular Formula : C₈H₄F₃NO₂

- Molecular Weight : 203.12 g/mol

- IUPAC Name : this compound

- Structure : The compound features a benzene ring substituted with a hydroxy group, a nitrile group, and a trifluoromethoxy group, which enhances its electron-withdrawing capabilities.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an effective pharmacological agent.

The mechanism of action primarily involves the interaction of the trifluoromethoxy group with biological targets, enhancing the compound's lipophilicity and metabolic stability. This results in improved binding affinity to specific receptors and enzymes.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. In a study evaluating various benzonitrile derivatives, this compound demonstrated significant activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

A notable study investigated the efficacy of this compound in inhibiting cancer cell proliferation. The compound showed promising results in vitro against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The presence of the trifluoromethoxy group was critical for enhancing its anticancer activity compared to non-fluorinated analogs .

Pharmacokinetics

Pharmacokinetic studies conducted in animal models revealed that this compound has favorable absorption characteristics, moderate clearance rates, and a significant volume of distribution. These properties suggest that the compound may be suitable for further development into therapeutic agents .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-hydroxy-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWKUPCGMZTOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.